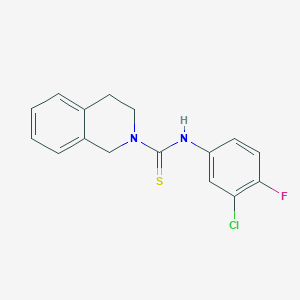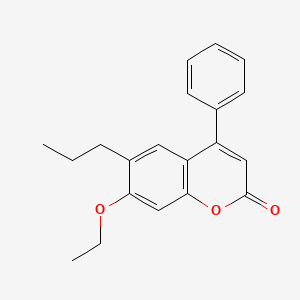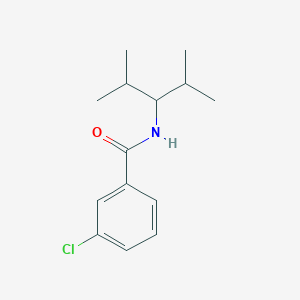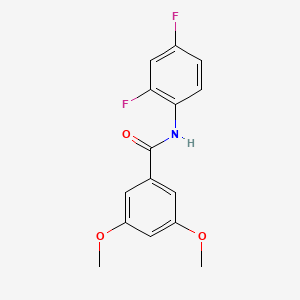
N-(3-chloro-4-fluorophenyl)-3,4-dihydro-2(1H)-isoquinolinecarbothioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-chloro-4-fluorophenyl)-3,4-dihydro-2(1H)-isoquinolinecarbothioamide, also known as CFI-400945, is a small molecule inhibitor that targets checkpoint kinase 1 (CHK1). CHK1 is a protein kinase that plays a critical role in the DNA damage response pathway. Inhibition of CHK1 has been shown to sensitize cancer cells to DNA-damaging agents, making it a promising target for cancer therapy.
Mecanismo De Acción
N-(3-chloro-4-fluorophenyl)-3,4-dihydro-2(1H)-isoquinolinecarbothioamide inhibits CHK1, which is a protein kinase that plays a critical role in the DNA damage response pathway. CHK1 is activated in response to DNA damage and helps to prevent the replication of damaged DNA. Inhibition of CHK1 leads to the accumulation of DNA damage and sensitizes cancer cells to DNA-damaging agents.
Biochemical and Physiological Effects:
Inhibition of CHK1 by N-(3-chloro-4-fluorophenyl)-3,4-dihydro-2(1H)-isoquinolinecarbothioamide leads to the accumulation of DNA damage, which can result in cell death. N-(3-chloro-4-fluorophenyl)-3,4-dihydro-2(1H)-isoquinolinecarbothioamide has been shown to sensitize cancer cells to DNA-damaging agents, such as radiation and chemotherapy drugs. In addition, N-(3-chloro-4-fluorophenyl)-3,4-dihydro-2(1H)-isoquinolinecarbothioamide has been shown to inhibit angiogenesis, which is the process of new blood vessel formation that is critical for tumor growth and metastasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(3-chloro-4-fluorophenyl)-3,4-dihydro-2(1H)-isoquinolinecarbothioamide in lab experiments is that it is a specific inhibitor of CHK1, which allows for the study of the specific role of CHK1 in the DNA damage response pathway. However, one limitation of using N-(3-chloro-4-fluorophenyl)-3,4-dihydro-2(1H)-isoquinolinecarbothioamide is that it may not accurately reflect the effects of CHK1 inhibition in vivo, as the tumor microenvironment can affect the response to DNA-damaging agents.
Direcciones Futuras
There are several future directions for the study of N-(3-chloro-4-fluorophenyl)-3,4-dihydro-2(1H)-isoquinolinecarbothioamide. One potential direction is the development of combination therapies that target both CHK1 and other proteins in the DNA damage response pathway. Another potential direction is the development of biomarkers that can predict which patients will respond to CHK1 inhibition. Additionally, further studies are needed to determine the optimal dosing and scheduling of N-(3-chloro-4-fluorophenyl)-3,4-dihydro-2(1H)-isoquinolinecarbothioamide in clinical trials.
Métodos De Síntesis
N-(3-chloro-4-fluorophenyl)-3,4-dihydro-2(1H)-isoquinolinecarbothioamide can be synthesized using a multi-step process that involves the reaction of 3-chloro-4-fluoroaniline with 2-bromoacetophenone to form an intermediate product. This intermediate is then reacted with thiosemicarbazide to yield the final product, N-(3-chloro-4-fluorophenyl)-3,4-dihydro-2(1H)-isoquinolinecarbothioamide.
Aplicaciones Científicas De Investigación
N-(3-chloro-4-fluorophenyl)-3,4-dihydro-2(1H)-isoquinolinecarbothioamide has been extensively studied in preclinical models of cancer. In vitro studies have shown that N-(3-chloro-4-fluorophenyl)-3,4-dihydro-2(1H)-isoquinolinecarbothioamide can sensitize cancer cells to DNA-damaging agents, such as radiation and chemotherapy drugs. In vivo studies have demonstrated that N-(3-chloro-4-fluorophenyl)-3,4-dihydro-2(1H)-isoquinolinecarbothioamide can inhibit tumor growth and enhance the efficacy of chemotherapy in various cancer models.
Propiedades
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-3,4-dihydro-1H-isoquinoline-2-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClFN2S/c17-14-9-13(5-6-15(14)18)19-16(21)20-8-7-11-3-1-2-4-12(11)10-20/h1-6,9H,7-8,10H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMHHZAWQGDLIBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=S)NC3=CC(=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClFN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-fluorophenyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-fluorophenyl)-N'-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5763545.png)
![4-[2-(2,6-dimethoxyphenoxy)ethyl]morpholine](/img/structure/B5763554.png)
![ethyl 5-[(dimethylamino)carbonyl]-2-[(methoxycarbonyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B5763565.png)
![3-{[(3,5-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide](/img/structure/B5763571.png)

![3,4,5-trimethoxybenzaldehyde (8-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5763584.png)
![S-{2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl} thiocarbamate](/img/structure/B5763588.png)




![2-[(4-methoxybenzyl)thio]-5-methyl-1,3,4-thiadiazole](/img/structure/B5763623.png)

